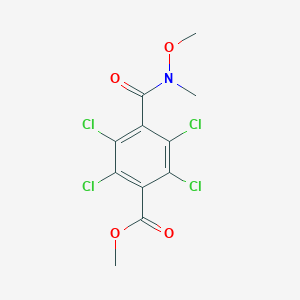
OCS-21,693
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OCS-21,693 is a chemical compound known for its use as a herbicide. It is effective in controlling a variety of annual weeds in crops such as alfalfa, soybeans, and small grains . The compound is characterized by its molecular formula C11H9Cl4NO4 and a molecular weight of 361.005 .
準備方法
The synthesis of OCS-21,693 involves several steps. One common method includes the reaction of 2,3,5,6-tetrachloroterephthalic acid with methanol and methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
OCS-21,693 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis in the presence of an acid or base can lead to the formation of 2,3,5,6-tetrachloro-4-carboxy-N-methoxy-N-methylbenzamide . Oxidation reactions may yield different chlorinated aromatic compounds depending on the conditions and reagents used .
科学的研究の応用
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is used as a model compound to study the effects of chlorination on aromatic systems. In biology, its metabolic fate has been studied in various organisms, including lactating cows, to understand its environmental impact and potential residues in food products . In agriculture, it is widely used as a herbicide to control weeds, thereby improving crop yields .
作用機序
The herbicidal activity of OCS-21,693 is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in cellular damage and ultimately the death of the plant . The compound’s molecular structure allows it to bind effectively to the photosystem II complex, making it a potent herbicide .
類似化合物との比較
OCS-21,693 is unique due to its high level of chlorination and its specific mode of action. Similar compounds include other chlorinated aromatic herbicides such as pentachloropyridine and 2,3,5,6-tetrachloropyridine . These compounds also exhibit herbicidal activity but may differ in their environmental persistence, toxicity, and spectrum of activity. The high degree of chlorination in this compound contributes to its effectiveness and stability as a herbicide .
特性
CAS番号 |
14419-01-3 |
|---|---|
分子式 |
C11H9Cl4NO4 |
分子量 |
361 g/mol |
IUPAC名 |
methyl 2,3,5,6-tetrachloro-4-[methoxy(methyl)carbamoyl]benzoate |
InChI |
InChI=1S/C11H9Cl4NO4/c1-16(20-3)10(17)4-6(12)8(14)5(11(18)19-2)9(15)7(4)13/h1-3H3 |
InChIキー |
CWOBGOXHYZMVNY-UHFFFAOYSA-N |
SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
正規SMILES |
CN(C(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OC)Cl)Cl)OC |
Key on ui other cas no. |
14419-01-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















